5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride
Overview
Description
5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H16ClFN2O2S and its molecular weight is 282.76 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzenesulfonamide, a related compound, is known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Benzenesulfonamide derivatives are known to bind to the active site of carbonic anhydrase enzymes, inhibiting their activity . This interaction could potentially alter the physiological processes that depend on these enzymes.
Result of Action
Inhibition of carbonic anhydrases by benzenesulfonamide derivatives is known to be effective in the treatment of proliferative diseases such as cancer .
Biochemical Analysis
Biochemical Properties
5-(aminomethyl)-2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit human carbonic anhydrase B, an enzyme involved in the reversible hydration of carbon dioxide . This interaction is crucial as it can influence the enzyme’s activity and, consequently, various physiological processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with carbonic anhydrase B can alter the pH balance within cells, impacting cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of carbonic anhydrase B, binding to the enzyme’s active site and preventing its normal function. This inhibition can lead to changes in gene expression and enzyme activity, affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase B without causing significant adverse effects. At higher doses, it may lead to toxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of carbonic anhydrase B can affect the bicarbonate buffer system, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For example, its interaction with carbonic anhydrase B primarily occurs in the cytoplasm, where the enzyme is predominantly localized .
Properties
IUPAC Name |
5-(aminomethyl)-2-fluoro-N-propan-2-ylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2S.ClH/c1-7(2)13-16(14,15)10-5-8(6-12)3-4-9(10)11;/h3-5,7,13H,6,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUDKRYIVVRWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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